2-(Chloromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQMUQRTCGSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449180 | |
| Record name | 2-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114059-99-3 | |
| Record name | 2-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloromethyl Aniline and Analogues
Direct Halomethylation Approaches to 2-(Chloromethyl)aniline
Direct halomethylation, specifically chloromethylation, introduces a chloromethyl group onto an aromatic ring in a single step. The Blanc chloromethylation is a classic example of this type of reaction, involving the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orglibretexts.org
Electrophilic Aromatic Substitution with Formaldehyde and Hydrogen Halides
The core of direct chloromethylation lies in the electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The aromatic ring of the aniline (B41778) derivative acts as a nucleophile, attacking an electrophilic carbon species generated from formaldehyde. wikipedia.orglibretexts.org
The reaction mechanism involves the in-situ generation of a highly reactive electrophile from formaldehyde and hydrogen chloride. Under acidic conditions, formaldehyde is protonated, making its carbonyl carbon more susceptible to nucleophilic attack. wikipedia.orglibretexts.org Subsequent dehydration can lead to the formation of a chloromethyl cation (CH₂Cl⁺) or a related electrophilic species like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org These intermediates are potent electrophiles that readily attack the electron-rich aniline ring. The stability of these cationic intermediates is crucial for the reaction to proceed efficiently.
The amino group of aniline is a strong activating group, directing the electrophilic attack to the ortho and para positions due to resonance stabilization of the resulting carbocation intermediate. byjus.comlibretexts.org However, under the strongly acidic conditions of the reaction, the amino group can be protonated to form anilinium ions, which are deactivating and meta-directing. byjus.com This competing effect can influence the regioselectivity of the chloromethylation.
The choice of catalyst is paramount in directing the outcome of the chloromethylation reaction.
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are commonly employed to enhance the electrophilicity of the formaldehyde-derived species. wikipedia.orgresearchgate.net Zinc chloride is a particularly effective catalyst for this transformation. evitachem.comwikipedia.org The Lewis acid coordinates with the oxygen atom of the protonated formaldehyde, further polarizing the C=O bond and facilitating the formation of the chloromethyl cation. wikipedia.orgalfa-chemistry.com The catalyst's role extends to stabilizing the transition state of the electrophilic attack on the aromatic ring, thereby increasing the reaction rate and yield.
Brønsted Acids: Strong Brønsted acids, such as sulfuric acid (H₂SO₄), can also catalyze the reaction. wikipedia.orgresearchgate.net They function by protonating the formaldehyde and promoting the formation of the electrophilic intermediate. wikipedia.orglibretexts.org In some cases, a combination of Lewis and Brønsted acids is used to optimize the reaction conditions. researchgate.net The acidity of the medium can significantly impact the regioselectivity by influencing the equilibrium between the free amine and the protonated anilinium ion. byjus.com Recent research has also explored the use of super Brønsted acids and other novel Brønsted acid systems to achieve higher reactivity and selectivity in related electrophilic aromatic substitutions. rsc.orgrsc.orgchemrxiv.orgnih.gov
The following table summarizes the effect of different catalysts on the chloromethylation of aniline derivatives, based on reported findings.
| Catalyst | Substrate | Product(s) | Yield (%) | Reference(s) |
| ZnCl₂ | Aniline | This compound | 78 | |
| ZnBr₂ | Aniline | 2-(Bromomethyl)aniline | 65 | |
| H₂SO₄/ZnCl₂ | Toluene | Chloromethylated Toluene | High | researchgate.net |
| Ionic Liquid | Toluene | Monochloromethyltoluene | 94.3 (Conversion) | google.com |
Fine-tuning the reaction parameters is essential for maximizing the yield of the desired product and minimizing the formation of byproducts, such as di- and polychloromethylated compounds or diarylmethane derivatives. wikipedia.orgkoreascience.kr
Temperature: The reaction is often conducted at low temperatures (e.g., 0–5 °C) to control the exothermicity and suppress side reactions. evitachem.com Higher temperatures can lead to polymerization and the formation of unwanted byproducts.
Solvent Systems: The choice of solvent can influence the solubility of reactants and the stability of the intermediates. Aqueous or mixed aqueous-organic systems are frequently used. In some protocols, acetic acid is employed as a solvent, which can also participate in the catalytic cycle. researchgate.netunive.it
Stoichiometry: The molar ratios of the aniline derivative, formaldehyde, hydrogen halide, and catalyst are carefully controlled to achieve optimal conversion and selectivity. An excess of the chloromethylating agent may be used to drive the reaction to completion, but this can also increase the risk of polysubstitution.
A study on the chloromethylation of biphenyl (B1667301) highlighted the importance of optimizing parameters such as reaction temperature and duration, and the amount of catalyst used. koreascience.kr Similarly, research on the chloromethylation of alkylbenzenes demonstrated that the use of phase-transfer catalysts in an aqueous medium can lead to improved yields and selectivity. researchgate.netunive.it
Halogenation of 2-(Hydroxymethyl)aniline Precursors
An alternative and often more selective route to this compound involves the halogenation of a pre-synthesized 2-(hydroxymethyl)aniline precursor. This two-step approach allows for greater control over the final product's regiochemistry.
2-(Hydroxymethyl)aniline, also known as 2-aminobenzyl alcohol, can be synthesized through various methods. sigmaaldrich.com A common approach is the reduction of 2-nitrobenzyl alcohol or 2-aminobenzoic acid and its esters. For instance, 2-aminobenzyl alcohol can be prepared by the reduction of ethyl 2-nitrobenzoate. Another route involves the reduction of 2-cyanobenzaldehyde. More complex derivatives, such as 2-((tert-butyldimethylsilyloxy)methyl)-4-(hydroxymethyl)aniline, have been synthesized in a multi-step procedure starting from ethyl 3-methyl-4-nitrobenzoate. acs.org
The halogenation of the resulting 2-(hydroxymethyl)aniline is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride is often carried out in an inert solvent like dry benzene (B151609) or tetrahydrofuran (B95107) (THF) under reflux conditions. This method efficiently converts the primary alcohol group into a chloromethyl group.
The following table provides an overview of a typical halogenation reaction.
| Precursor | Reagent | Solvent | Product | Yield (%) | Reference(s) |
| 2-(Hydroxymethyl)aniline | Thionyl Chloride | Benzene | This compound | High | |
| 2-Methylthiomethyl-6-trifluoromethyl aniline | Chlorine, HCl | Ethylene Dichloride | 2-Chloromethyl-6-trifluoromethyl anilinium hydrochloride | 92.7 | prepchem.com |
Selectivity and Efficiency Studies of Chlorinating Agents (e.g., Thionyl Chloride)
The direct conversion of a hydroxymethyl group to a chloromethyl group in the presence of an amino group requires careful selection of the chlorinating agent to ensure high selectivity and efficiency. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. The reaction proceeds by converting the hydroxyl group of the precursor, 2-(hydroxymethyl)aniline, into a chlorosulfite intermediate, which is a better leaving group. The chloride ion then acts as a nucleophile, attacking the carbon and displacing the leaving group. libretexts.orglibretexts.org
The efficiency of this chlorination is influenced by reaction conditions. For instance, the reaction of 2-(hydroxymethyl)aniline with thionyl chloride in a solvent like dry benzene or tetrahydrofuran (THF) at reflux temperatures (60–80°C) can lead to high yields. A study on analogous quinoline (B57606) derivatives reported a 90% yield for such chlorinations. However, the reactivity of thionyl chloride with primary amines to form sulfinylamine derivatives (RNSO) must be considered, necessitating controlled conditions to favor the desired chlorination of the alcohol. wikipedia.org
The choice of chlorinating agent is critical. While thionyl chloride is effective, other reagents like phosphorus pentachloride (PCl₅) have also been used. In some cases, the choice of reagent can dramatically impact the yield. For example, the synthesis of N-(2-chloroethyl)aniline hydrochloride from 2-anilinoethanol (B49455) hydrochloride gave a 99.5% yield with PCl₅, whereas the yield was only 9.2% with thionyl chloride. thieme-connect.de Lewis acids, such as aluminum chloride (AlCl₃), have also been explored for the chlorination of benzylic alcohols, showing high conversion and selectivity without promoting electrophilic substitution on the aromatic ring. scirp.org
Table 1: Efficiency of Chlorination Methods for Hydroxymethyl Precursors
| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 2-(Hydroxymethyl)aniline | Thionyl Chloride | Benzene | Reflux | 90 |
| 2-Anilinoethanol Hydrochloride | Phosphorus Pentachloride | - | - | 99.5 |
| 2-Anilinoethanol Hydrochloride | Thionyl Chloride | - | - | 9.2 |
| Benzylic Alcohols | Aluminum Chloride | - | - | >96 |
Reduction-Based Synthetic Strategies for this compound
An alternative and often high-yielding approach to this compound involves the reduction of a nitro-substituted precursor. This two-step strategy first establishes the chloromethyl and nitro groups on the aromatic ring, followed by the selective reduction of the nitro group to an amine.
This pathway is centered around the synthesis and subsequent reduction of 2-nitrobenzyl chloride or its derivatives.
The primary precursor for this route is 2-nitrobenzyl chloride. merckmillipore.com Its synthesis can be challenging. Direct chlorination of 2-nitrotoluene (B74249) often suffers from low yields; one report cites a yield of only 15% when using chlorine in the presence of iodine and UV light. googleapis.com Radical bromination of 2-nitrotoluene to 2-nitrobenzyl bromide can be achieved in higher yields of 45-60%. google.com An alternative, though complex, route involves the poorly selective nitration of benzyl (B1604629) chloride, which then requires separation of the resulting regioisomers. chem-soc.si
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.netmdpi.com The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from 1 to 3 atm and temperatures between 25 and 50°C, using solvents like ethanol (B145695) or ethyl acetate. Yields for such reductions can exceed 85%.
The effectiveness of the Pd/C catalyst can be influenced by its preparation and the presence of promoters. For instance, the use of vanadium compounds as catalysts in the hydrogenation of aromatic nitro compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com The support material for the palladium catalyst, such as N-doped carbon structures, can also enhance catalytic efficiency by promoting the growth of smaller, more active palladium particles. mdpi.com
Table 2: Comparative Analysis of Reduction Methods for Nitro Precursors
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |
| Catalytic Hydrogenation | Pd/C | 25–50 | 85 |
| Iron/Acetic Acid | Fe | 85–95 | 80 |
| Sodium Borohydride (B1222165)/Ammonium (B1175870) Sulphate | NaBH₄/(NH₄)₂SO₄ | Room Temperature | High |
| Zinc Dust/Ammonium Chloride | Zn/NH₄Cl | Room Temperature | High |
A critical aspect of this synthetic strategy is the chemoselective reduction of the nitro group without affecting the chloromethyl group. While catalytic hydrogenation with Pd/C is often selective, other reducible functional groups can sometimes interfere. acs.org Various reagents and methods have been developed to achieve high chemoselectivity.
One cost-effective method employs iron powder in acetic acid, which effectively reduces nitro groups while preserving the chloromethyl functionality. Another mild and selective method uses sodium borohydride in the presence of ammonium sulfate. oup.comscispace.com This system rapidly reduces a variety of nitroarenes to their corresponding anilines in high yields at room temperature. oup.com Similarly, the combination of sodium borohydride with Raney nickel or nickel(II) chloride has been shown to be effective for the rapid and efficient reduction of nitroarenes. asianpubs.orgresearchgate.net
More recently, the use of zinc dust in water with a surfactant has been demonstrated as a green and robust protocol for the reduction of functionalized nitroarenes. nih.gov This method tolerates a wide range of functional groups, including halogens, making it suitable for the reduction of 2-nitrobenzyl chloride. nih.gov
Amination via Nitro Precursor Reduction
Diversification through Nucleophilic Substitution in Aniline Functionalization
The amino group of this compound serves as a nucleophilic center, allowing for a wide range of functionalization reactions. This enables the synthesis of a diverse library of substituted anilines, which are important building blocks in medicinal chemistry and materials science.
N-alkylation is a common transformation. For example, this compound can undergo N-alkylation with 3-(hydrazinomethyl)pyridine. google.com Similarly, nucleophilic substitution reactions with various aliphatic and aromatic amines can be used to synthesize new secondary amine derivatives. nih.gov The reaction of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in the presence of a base like triethylamine (B128534) (TEA) in ethanol exemplifies this type of transformation. mdpi.com
N-acylation is another important functionalization reaction. Chemoselective N-chloroacetylation of aminobenzyl alcohols can be achieved under mild, metal-free conditions, highlighting the ability to selectively acylate the amino group in the presence of other reactive functionalities. tandfonline.com These reactions demonstrate the utility of this compound as a versatile scaffold for creating more complex molecules through the reactivity of its aniline nitrogen.
Strategic Application of Chloromethylating Agents for Target Synthesis
The primary and most established method for synthesizing this compound is the Blanc chloromethylation reaction. smolecule.com This reaction involves an electrophilic aromatic substitution where aniline reacts with a chloromethylating agent, typically formaldehyde and hydrogen chloride (HCl), in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). smolecule.com The catalyst enhances the electrophilicity of the chloromethyl cation (CH₂Cl⁺) formed in situ, which then attacks the electron-rich aniline ring, primarily at the ortho position. smolecule.com Traditional protocols often require significant catalyst loading (20–30 mol%), extended reaction times, and elevated temperatures, which can lead to the formation of byproducts. smolecule.com
Modern advancements have focused on refining this process. For instance, novel catalytic systems are being explored to improve regioselectivity and reduce catalyst dependency. Imidazolium-based ionic liquids have been shown to enhance the solubility of reactants and reduce the required amount of ZnCl₂ to just 5 mol%, achieving yields as high as 93%. smolecule.com
One-pot synthesis strategies from substituted aniline precursors represent another significant advancement. A notable example is the synthesis of 2-(chloromethyl)-4,6-dibromoaniline from 2,4-dibromoaniline, paraformaldehyde, and hydrochloric acid. google.com This method, which avoids the isolation of intermediates, has been reported to achieve a yield of 89.1% with 98.3% purity. google.com A similar process yielded 91.6% of the product, highlighting the efficiency of this direct approach. google.com These one-pot methods are advantageous as they reduce waste and processing time. smolecule.com
Alternative pathways to this compound and its analogues include:
Reduction of Nitro Precursors : This two-step approach involves the synthesis of a nitro-intermediate, such as 2-nitrobenzyl chloride, followed by its selective reduction to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for this conversion, with reported yields exceeding 85%.
Chlorination of Hydroxymethyl Derivatives : This route involves the conversion of a hydroxymethyl group (-CH₂OH) to a chloromethyl group (-CH₂Cl). The precursor, 2-(hydroxymethyl)aniline, is first synthesized and then chlorinated using agents like thionyl chloride (SOCl₂).
Comparative Analysis of Synthetic Pathways for this compound
The choice of a synthetic pathway for this compound depends on various factors, including desired yield, scalability, cost, and environmental impact. The three main routes—direct chloromethylation, reduction of nitro precursors, and chlorination of hydroxymethyl derivatives—each present distinct advantages and disadvantages.
Yield and Scalability Considerations in Laboratory and Industrial Contexts
Yield and scalability are critical metrics for evaluating synthetic routes. Direct chloromethylation is often favored in industrial settings due to its single-step nature and cost-effectiveness. evitachem.com Industrial processes may employ continuous-flow reactors using gaseous HCl and paraformaldehyde, which can achieve 85–90% conversion. smolecule.com
The reduction of nitro precursors often provides higher yields, with catalytic hydrogenation achieving around 85%. However, this is a two-step process, which adds complexity and cost. Chlorination of hydroxymethyl derivatives can result in excellent yields (around 90%), but its practicality is dependent on the availability of the hydroxymethyl precursor.
The following table provides a comparative overview of yields for different synthetic methods and conditions.
| Synthetic Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Chloromethylation of Aniline | ZnCl₂ | 0–5 | 78 | |
| Chloromethylation of Aniline | ZnBr₂ | 0–5 | 65 | |
| Chloromethylation of 2,4-dibromoaniline | HCl/H₃PO₄ | 25–35 | 89.1 | google.com |
| Reduction of Nitro Precursor | Pd/C, H₂ | 25–50 | ~85 | |
| Reduction of Nitro Precursor | Fe/Acetic Acid | 85–95 | ~80 | |
| Chlorination of Hydroxymethyl Derivative | SOCl₂ | Not specified | ~90 |
For industrial-scale production, optimizations such as solvent selection (e.g., dichloromethane (B109758) or chlorobenzene) and catalyst recovery are crucial for economic viability. smolecule.com The ability to recycle the ZnCl₂ catalyst, for example, can significantly reduce operational costs. smolecule.com
Methodological Practicality and Atom Economy Assessments
Methodological practicality assesses the simplicity and efficiency of a synthetic route. Direct chloromethylation is a practical single-step synthesis, whereas the other main routes involve multiple steps, increasing complexity.
Atom economy is a key principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. libretexts.orgdocbrown.info Addition reactions can achieve 100% atom economy as all reactant atoms are found in the single product. docbrown.info In contrast, substitution reactions, like the Blanc chloromethylation, generate byproducts, leading to lower atom economy. libretexts.org
The reaction for the synthesis of this compound from aniline, formaldehyde, and HCl is: C₆H₅NH₂ + CH₂O + HCl → C₇H₈ClN + H₂O
The atom economy can be calculated as follows:
Mass of desired product (C₇H₈ClN) = 141.6 g/mol
Mass of all products (C₇H₈ClN + H₂O) = 141.6 + 18.02 = 159.62 g/mol
Percent Atom Economy = (141.6 / 159.62) * 100 ≈ 88.7%
While this theoretical value is high, the actual atom economy can be lower due to the formation of other byproducts. Pathways with fewer steps and byproducts are generally preferred from both a practical and an environmental standpoint.
Strategies for Minimization of Byproduct Formation
A significant challenge in the synthesis of this compound is the formation of unwanted byproducts. In the Blanc chloromethylation, competing reactions can lead to the formation of diarylmethanes, and over-chlorination can also occur. smolecule.com The amino group can also be a site for side reactions.
Several strategies can be employed to minimize byproduct formation:
Temperature Control : Conducting the reaction at low temperatures (e.g., 0–5°C) can significantly reduce the rate of side reactions. evitachem.com
Catalyst Selection : The choice of catalyst can influence selectivity. While ZnCl₂ is common, other Lewis acids or modern catalytic systems may offer better control. smolecule.com
Solvent Choice : Using appropriate solvents like dichloromethane or chlorobenzene (B131634) can improve mixing and reduce the formation of side products. smolecule.com
Quenching Excess Reagents : The addition of a small amount of methanol (B129727) can quench excess HCl, thereby minimizing the formation of certain byproducts. smolecule.com
Protecting Groups : In some advanced syntheses, protecting the amine group (e.g., as a carbomethoxy derivative) can prevent side reactions at the nitrogen atom before performing the chloromethylation step. google.com
Under basic conditions, this compound can undergo elimination to form highly reactive aza-ortho-quinone methide intermediates. smolecule.com While useful in some subsequent reactions, this pathway represents a degradation of the target compound if not desired and must be controlled by maintaining appropriate pH and reaction conditions. smolecule.com
Exploration of Chemical Reactivity and Transformation Pathways of 2 Chloromethyl Aniline
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in 2-(chloromethyl)aniline is a key site for nucleophilic substitution reactions. Due to the electron-donating nature of the adjacent amino group and the stability of the resulting benzylic carbocation intermediate, this compound readily undergoes reactions with a variety of nucleophiles. smolecule.com The primary mechanism for these transformations is the S(_N)2 pathway, although S(_N)1 contributions can be observed under certain conditions. smolecule.com
S(_N)2 Reactivity Studies with Diverse Nucleophiles (Amines, Thiols, Azides, Thiocyanates)
The electrophilic carbon of the chloromethyl group is susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. evitachem.com
Amines: Reactions with primary and secondary amines lead to the formation of the corresponding N-substituted 2-(aminomethyl)anilines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mnstate.edu The resulting diamines are valuable building blocks for the synthesis of heterocyclic compounds and ligands for metal catalysis.
Thiols: Thiol nucleophiles react with this compound to produce 2-((alkylthio)methyl)anilines or 2-((arylthio)methyl)anilines. These reactions proceed readily, often under mild conditions, to form stable thioether linkages. evitachem.com
Azides: The azide (B81097) ion (N(_3)) is a potent nucleophile that reacts with this compound to yield 2-(azidomethyl)aniline. qorganica.com This reaction is a key step in the synthesis of primary amines via subsequent reduction of the azide group. masterorganicchemistry.com The use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is a common protocol for this transformation.
Thiocyanates: The thiocyanate (B1210189) ion (SCN) can act as a nucleophile, attacking the chloromethyl group to form 2-(thiocyanatomethyl)aniline. This reaction introduces a versatile functional group that can be further transformed into other sulfur-containing moieties. Potassium thiocyanate is a frequently used reagent for this purpose.
| Nucleophile | Product | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Amines (R₂NH) | 2-((R₂N)methyl)aniline | Excess amine or addition of a non-nucleophilic base (e.g., NaHCO₃, Et₃N) | mnstate.edu |
| Thiols (RSH) | 2-((RS)methyl)aniline | Base (e.g., NaOH, NaH) in a suitable solvent | evitachem.com |
| Azide (N₃⁻) | 2-(Azidomethyl)aniline | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF, DMSO) | qorganica.com |
| Thiocyanate (SCN⁻) | 2-(Thiocyanatomethyl)aniline | Potassium thiocyanate (KSCN) in a polar solvent (e.g., DMF) |
Stereochemical Aspects and Chiral Derivative Synthesis
When the nucleophilic substitution occurs at a stereocenter or leads to the formation of one, the stereochemical outcome is of significant interest. For S(_N)2 reactions, an inversion of configuration at the electrophilic carbon is expected. The synthesis of chiral derivatives starting from this compound can be achieved by employing chiral nucleophiles or by resolving a racemic product. For instance, the reaction with a chiral amine can lead to the formation of diastereomeric products that can be separated. Such chiral derivatives are of interest in asymmetric synthesis and medicinal chemistry. nih.govutwente.nl
Kinetic and Thermodynamic Considerations in Nucleophilic Substitution
The rate of nucleophilic substitution reactions of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. evitachem.com Kinetic studies have shown that these reactions generally follow second-order kinetics, consistent with an S(_N)2 mechanism. The activation energies for these reactions are typically in the range expected for bimolecular substitutions. The use of polar aprotic solvents, such as DMF or DMSO, can accelerate the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity. researchgate.net Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable product and the release of a stable leaving group (chloride ion).
Electrophilic Aromatic Substitution Reactivity of the Aniline (B41778) Moiety
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating amino group. libretexts.org
Ortho-/Para-Directing Effects of the Amino Group
The amino group is a powerful ortho- and para-directing group. masterorganicchemistry.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions. libretexts.org This resonance stabilization is not possible for meta-attack. Consequently, electrophiles will preferentially add to the positions ortho and para to the amino group. youtube.com
Regioselectivity Control in Aromatic Functionalization of this compound
While the amino group strongly directs incoming electrophiles to the ortho and para positions, the presence of the chloromethyl group at the 2-position introduces steric hindrance that can influence the regioselectivity. Electrophilic attack at the 6-position (ortho to the amino group) is sterically hindered by the adjacent chloromethyl group. Therefore, electrophilic substitution on this compound is expected to predominantly occur at the 4-position (para to the amino group) and to a lesser extent at the 6-position. nih.gov
To control the regioselectivity and avoid potential side reactions such as polysubstitution or oxidation of the amino group, it is often advantageous to protect the amino group, for example, by acetylation to form the corresponding acetanilide. libretexts.org The resulting amido group is still an ortho-, para-director but is less activating and more sterically demanding, which can enhance the selectivity for the para-substituted product. chemistrysteps.com
| Electrophile | Major Product | Minor Product(s) | Controlling Factors | Reference |
|---|---|---|---|---|
| Br₂ | 4-Bromo-2-(chloromethyl)aniline | 2,4-Dibromo-6-(chloromethyl)aniline | -NH₂ is a strong o,p-director; steric hindrance from -CH₂Cl at C2 disfavors C6 substitution. | libretexts.org |
| HNO₃/H₂SO₄ | 2-(Chloromethyl)-4-nitroaniline | 2-(Chloromethyl)-6-nitroaniline | Strongly acidic conditions can protonate the -NH₂ group, forming -NH₃⁺ which is a meta-director. Protection of the amino group is often employed. | chemistrysteps.com |
| SO₃/H₂SO₄ | 3-Amino-4-(chloromethyl)benzenesulfonic acid | - | Sulfonation is often reversible, and the thermodynamically more stable product is favored. | libretexts.org |
Influence of Protecting Groups on Aromatic Reactivity
The compound this compound possesses two distinct reactive sites: a nucleophilic primary amine (-NH₂) on the aromatic ring and an electrophilic chloromethyl (-CH₂Cl) group. This bifunctional nature necessitates the use of protecting groups to achieve selective transformations and prevent undesirable side reactions, such as self-polymerization or intermolecular reactions. The choice of protecting group for the amine functionality is critical as it profoundly influences the reactivity of the entire molecule.
Protecting the amino group, typically by converting it into an amide or a carbamate, alters its electronic and steric properties. This modification is essential for controlling the outcome of subsequent reactions. For instance, the strong electron-donating and activating nature of the free amino group can be attenuated by converting it to an electron-withdrawing group. This change deactivates the aromatic ring towards certain reactions and prevents the nitrogen from participating in unwanted nucleophilic attacks.
Commonly employed protecting groups for anilines include acetyl (Ac), benzoyl (Bz), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The introduction of these groups transforms the -NH₂ into -NHAc, -NHBz, -NHBoc, or -NHCbz, respectively. This transformation not only masks the nucleophilicity of the amine but also introduces steric bulk, which can direct incoming reagents to other positions on the molecule. The selection of a specific protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) to regenerate the amine.
Table 1: Common Amino Protecting Groups and Their Influence on Reactivity
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Influence on Reactivity |
|---|---|---|---|---|
| Acetyl (Ac) | -C(O)CH₃ | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis | Reduces nucleophilicity of N; deactivates the aromatic ring. |
| Benzoyl (Bz) | -C(O)Ph | Benzoyl chloride | Strong acid or base hydrolysis | Similar to Acetyl, but can be more robust. |
| tert-Butoxycarbonyl (Boc) | -C(O)O-t-Bu | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) | Reduces nucleophilicity; provides significant steric bulk; stable to many nucleophiles and bases. researchgate.net |
| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂Ph | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis | Reduces nucleophilicity; removable under neutral conditions. |
Intramolecular Cyclization and Annulation Reactions of this compound
The strategic placement of a nucleophilic amino group and an electrophilic chloromethyl group on the same aromatic ring makes this compound an ideal precursor for a variety of intramolecular cyclization and annulation reactions. These transformations are powerful tools for the synthesis of complex nitrogen-containing heterocyclic structures.
Formation of Nitrogen-Containing Heterocycles
The inherent reactivity of this compound allows for its use as a versatile building block in the construction of diverse heterocyclic systems. Through carefully designed reaction sequences, the compound can be transformed into fused and bridged ring systems, often with high efficiency and stereoselectivity.
[4+2] Annulation Reactions (e.g., with Azlactones to Diazabicyclo[5.4.0]undecenes)
A notable application of this compound is its participation in formal [4+2] annulation reactions. When reacted with azlactones in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), it leads to the formation of 1,8-diazabicyclo[5.4.0]undec-7-enes. organic-chemistry.orgcarlroth.comwikipedia.orglobachemie.comnih.gov This reaction proceeds through a cascade mechanism, likely initiated by the nucleophilic attack of the aniline nitrogen onto the azlactone. Subsequent intramolecular cyclization, driven by the attack of an enolate intermediate on the electrophilic chloromethyl carbon, results in the formation of the bicyclic amidine structure.
Cascade Reactions for Fused Ring Systems (e.g., Indolo[2,3-b]quinolines, Tetrahydrobenzofuro[3,2-b]quinolines)
The generation of reactive intermediates from this compound enables its use in elegant cascade reactions to construct complex, fused heterocyclic scaffolds. These reactions often proceed through multiple bond-forming events in a single pot, offering a highly efficient synthetic route.
For example, the synthesis of tetrahydro-5H-indolo[2,3-b]quinolines can be achieved through a copper(II)-catalyzed cascade reaction. researchgate.netacs.org In this process, this compound derivatives react with indoles to generate the fused tetracyclic system in good yields. researchgate.netacs.org The reaction is proposed to proceed via the in situ formation of an aza-ortho-quinone methide, which then undergoes a sequence of double 1,4-additions and an intramolecular cyclization. researchgate.netacs.org
Similarly, a copper(I)-catalyzed dearomative cascade reaction between 2-(chloromethyl)anilines and benzofurans provides access to tetrahydrobenzofuro[3,2-b]quinolines. acs.org Mechanistic studies suggest that this transformation involves a radical addition and intramolecular cyclization process, where the this compound acts as a radical precursor. acs.org This method is valued for its broad substrate scope and tolerance of various functional groups. acs.org
Table 2: Examples of Cascade Reactions Involving this compound Derivatives
| Product Scaffold | Reaction Partner | Catalyst/Conditions | Key Features | Yield Range | Citation(s) |
|---|---|---|---|---|---|
| Tetrahydro-5H-indolo[2,3-b]quinolines | Indoles | Copper(II) catalyst | Double 1,4-additions and cyclization cascade. | 40–97% | researchgate.netacs.org |
| Tetrahydrobenzofuro[3,2-b]quinolines | Benzofurans | Copper(I) catalyst | Radical addition and intramolecular cyclization. | Good to excellent | acs.org |
| Dihydroquinolinone derivatives | Azlactones | Base-promoted | [4+2] cyclization of in situ generated aza-o-QMs. | Up to 98% | researchgate.net |
Generation and Reactivity of Aza-o-quinone Methides
Aza-ortho-quinone methides (aza-o-QMs) are highly reactive intermediates that serve as powerful four-atom building blocks in modern synthetic chemistry. thieme-connect.comnih.gov The 1,4-elimination of hydrogen chloride from this compound derivatives, often facilitated by a base, has become a convenient and effective method for the in situ generation of these species. thieme-connect.com
Once formed, these aza-o-QMs can participate in a variety of annulation reactions, including [4+2], [4+1], and [4+3] cycloadditions, to construct biologically significant nitrogen-containing heterocycles. thieme-connect.com Their utility is highlighted in the synthesis of tetrahydroquinolines and other related structures. For instance, the inverse-electron-demand aza-Diels–Alder reaction of an aza-o-QM (generated from an N-protected o-chloromethylaniline) with a dienophile like a 3-vinylindole can produce functionalized tetrahydroquinoline derivatives with high diastereoselectivity. nih.gov
The reactivity of aza-o-QMs as potent electrophiles allows them to be trapped by various nucleophiles, leading to the formation of diverse molecular architectures. This strategy underpins many of the cascade reactions discussed, providing a unified mechanistic framework for the synthesis of complex quinoline-based systems. researchgate.netacs.orgthieme-connect.com
Metal-Catalyzed Intramolecular Transformations
In addition to base-promoted reactions, transition metal catalysis offers another powerful avenue for the intramolecular cyclization of this compound and its derivatives. mdpi.commdpi.comrsc.org These methods can provide alternative reaction pathways and access to different heterocyclic frameworks. Catalysts based on palladium, copper, rhodium, and other metals are frequently employed to facilitate these transformations. researchgate.net
While specific examples detailing the metal-catalyzed intramolecular cyclization of the parent this compound are less common in the reviewed literature, the general strategy is well-established for related systems. For instance, palladium-catalyzed intramolecular C-N bond formation is a standard method for synthesizing nitrogen heterocycles. In a hypothetical application to a protected this compound, a Pd(0) catalyst could oxidatively add to the C-Cl bond, followed by intramolecular nucleophilic attack by the nitrogen atom and subsequent reductive elimination to yield an indoline (B122111) derivative. The specific reaction conditions, including the choice of ligand and base, would be crucial for achieving high efficiency.
Copper-Catalyzed Radical Addition and Cyclization Processes
Recent research has highlighted the utility of copper(I) catalysts in promoting the dearomatization of benzofurans with 2-(chloromethyl)anilines. nih.govacs.org This process proceeds through a radical addition and intramolecular cyclization cascade, yielding valuable tetrahydrobenzofuro[3,2-b]quinolines and 2-(quinolin-2-yl)phenols in good to excellent yields. nih.govacs.org Mechanistic investigations have shown that this compound acts as a radical precursor in this transformation. nih.govacs.org The reaction demonstrates a broad substrate scope and good tolerance for various functional groups. nih.govacs.org
In a related application, copper(II) has been shown to catalyze a cascade reaction between aza-o-quinone methides, generated in situ from 2-(chloromethyl)anilines, and indoles. researchgate.net This reaction, proceeding via double 1,4-additions and subsequent intramolecular cyclization, produces a variety of tetrahydro-5H-indolo[2,3-b]quinolines in yields ranging from 40-97%. researchgate.net This method is noted for its broad substrate applicability and scalability. researchgate.net
Palladium-Catalyzed C(sp2)–H Imidoylative Cyclizations in Analogous Systems
Palladium-catalyzed reactions represent a powerful tool for the synthesis of nitrogen-containing heterocycles. d-nb.infonih.govsnnu.edu.cn While direct palladium-catalyzed C(sp2)–H imidoylative cyclization of this compound itself is not extensively detailed in the provided context, the principles of this type of reaction in analogous systems are well-established. d-nb.infonih.gov This methodology often involves the functionalization of a C(sp2)–H bond on an aryl amine, directed by an imine group, to form a new ring system. d-nb.infonih.gov Such reactions are a cornerstone of modern synthetic chemistry for constructing complex molecular architectures from simpler precursors. d-nb.infonih.govsnnu.edu.cn
Metal-Free Cyclization Approaches
In addition to metal-catalyzed methods, metal-free approaches for the cyclization of this compound derivatives have also been developed. These methods offer advantages in terms of cost, toxicity, and ease of product purification. One such approach involves the base-promoted [4+2] cyclization of N-(ortho-chloromethyl)aryl amides. dntb.gov.ua This powerful strategy provides straightforward and stereoselective access to polycyclic hydroquinolines. researchgate.net
Another notable metal-free method is the molecular iodine-catalyzed cyclization of 2-alkynylanilines, which proceeds through an iodocyclization–protodeiodination sequence at room temperature. researchgate.net This catalysis can also be applied to cascade and tandem cyclization-addition reactions. researchgate.net
Redox Chemistry of this compound
The amino group of this compound is susceptible to both oxidation and reduction, providing pathways to a range of other functionalized aniline derivatives.
Oxidation Pathways of the Amino Group (e.g., to Nitroso or Nitro Derivatives)
The primary amino group of this compound can be oxidized to form nitroso or nitro derivatives. smolecule.comevitachem.com This transformation can be achieved using various oxidizing agents. For instance, peroxybenzoic acid in chloroform (B151607) has been used to oxidize substituted anilines to their corresponding nitroso-compounds. rsc.org The direct oxidation of primary amines to nitro compounds is an attractive route for their synthesis. researchgate.net
Reduction Reactions to Methylated Analogues
The this compound molecule can be reduced to form 2-methylbenzenamine (o-toluidine). smolecule.comevitachem.com This reduction can be accomplished through catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. evitachem.com
Cross-Coupling Reactions and Arylation Strategies Involving this compound
This compound and its derivatives are valuable partners in cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chloromethyl group allows for nucleophilic substitution, while the aniline moiety can participate in various coupling chemistries.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly noteworthy. evitachem.com These reactions enable the formation of biaryl compounds by coupling this compound with boronic acids or esters in the presence of a palladium catalyst and a base. evitachem.com A new class of air- and moisture-stable palladium(II)–NHC precatalysts, [(NHC)PdCl2(aniline)] complexes, have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org
Furthermore, the development of iron-, cobalt-, and nickel-catalyzed cross-coupling reactions has provided alternative and often more sustainable methods for these transformations. uni-muenchen.de
Suzuki-Miyaura Coupling and Related Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.
While this compound possesses a C(sp³)-Cl bond, making it a potential substrate for Suzuki-Miyaura coupling, specific and detailed examples of its direct participation in this reaction are not extensively documented in peer-reviewed literature. However, the principles of C(sp³)-C(sp³) coupling are well-established for similar benzylic chlorides. frontierspecialtychemicals.com The reaction would involve the palladium-catalyzed coupling of this compound with an organoboronic acid or its derivative. The general conditions for such a transformation typically require a palladium catalyst, often with specialized phosphine (B1218219) ligands, and a base to activate the organoboron species. organic-chemistry.org
The catalytic cycle is understood to begin with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. Following this, a transmetalation step occurs where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. organic-chemistry.org
For substrates like this compound, the presence of the free amino group can complicate the reaction by coordinating to the palladium catalyst. Therefore, N-protection (for example, as an amide or carbamate) is a common strategy to improve reaction outcomes in related systems. Research on the cross-coupling of other alkyl halides suggests that the choice of ligand is crucial for achieving good yields and preventing side reactions. organic-chemistry.org Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Chlorides This table presents generalized conditions based on reactions with similar substrates, as specific examples for this compound are not widely reported.
| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, RuPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or THF | Moderate to High |
| Alkylboronic Acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | Variable |
| Alkyltrifluoroborate Salt | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | Good |
Carbon-Nitrogen and Carbon-Carbon Bond Formation Methodologies
The reactivity of the benzylic chloride in this compound makes it a valuable precursor for various bond-forming reactions, particularly nucleophilic substitutions to form C-N bonds and cycloadditions to form both C-C and C-N bonds.
Carbon-Nitrogen Bond Formation
The most prominent reaction pathway for this compound is the nucleophilic substitution at the chloromethyl group. The high reactivity of this benzylic chloride allows for the facile formation of carbon-nitrogen bonds upon reaction with a wide range of nitrogen nucleophiles. This property is extensively used in the synthesis of N-substituted anilines and various nitrogen-containing heterocyclic compounds. researchgate.net
Common transformations include:
Reaction with Amines: Primary and secondary amines readily displace the chloride to yield the corresponding N-substituted 2-aminobenzylamines. These products are valuable building blocks in medicinal chemistry. researchgate.net
Reaction with Azides: The use of sodium azide as a nucleophile provides 2-(azidomethyl)aniline, which can be further reduced to 2-aminobenzylamine or used in click chemistry.
Synthesis of Heterocycles: The dual functionality of this compound allows it to be a key starting material for constructing heterocyclic rings. For instance, intramolecular cyclization or intermolecular reactions with other bifunctional molecules can lead to quinazolines, benzodiazepines, and other related structures. researchgate.net
Table 2: Examples of C-N Bond Formation Reactions with this compound
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amines | N-Substituted 2-Aminobenzylamine | Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., DMF, Acetonitrile) | researchgate.net |
| Azlactones | Dihydroquinolinone Derivatives | Base promoted (4+2) cyclization | researchgate.net |
| Sodium Azide | 2-(Azidomethyl)aniline | Polar aprotic solvent (e.g., DMF) | researchgate.net |
| Phthalimide | N-(2-Aminobenzyl)phthalimide | Base (e.g., K₂CO₃), DMF | acs.org |
Carbon-Carbon and C-N Bond Formation via Aza-ortho-Quinone Methides
Under basic conditions, this compound and its N-acylated derivatives can undergo a 1,4-elimination of HCl to generate highly reactive intermediates known as aza-ortho-quinone methides (aza-o-QMs). researchgate.netacs.org These intermediates are powerful electrophiles and dienophiles that readily participate in cycloaddition reactions to form complex heterocyclic scaffolds, thereby achieving both C-C and C-N bond formation in a single cascade. acs.org
[4+2] Cycloaddition (Diels-Alder Type Reactions): Aza-o-QMs can act as aza-dienes in inverse-electron-demand Diels-Alder reactions. When reacted with electron-rich alkenes or other dienophiles, they form various tetrahydroquinoline derivatives. acs.orgnih.gov For example, the reaction with furans can produce furoquinolines, while reactions with enaminones lead to 3-aroyl quinolines. acs.orgacs.org
[4+3] Cycloaddition: The reaction of aza-o-QMs with nitrones has been shown to produce seven-membered benzooxadiazepine derivatives. researchgate.net
[4+1] Cycloaddition: Using carbene surrogates, aza-o-QMs can undergo [4+1] cycloaddition to furnish 2,3-dihydroindoles. researchgate.net
This strategy provides a versatile and efficient route to a diverse range of polycyclic nitrogen-containing molecules that are of significant interest in medicinal chemistry. The reaction conditions are often mild, and the complexity of the products makes this a highly valuable transformation. researchgate.netacs.org
Table 3: Cycloaddition Reactions via Aza-ortho-Quinone Methides
| Reaction Type | Reactant Partner | Product Scaffold | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Furans | Furoquinolines | Metal-free, heat | acs.org |
| [4+2] Cycloaddition | Enaminones | 3-Aroyl Quinolines | NaOAc, Toluene, 120°C | acs.org |
| [4+2] Cycloaddition | Bicyclic Alkenes | Tetrahydroquinoline-fused bicycles | Cu₂O (catalyst) | rsc.org |
| [4+3] Cycloaddition | Nitrones | Benzooxadiazepines | Base promoted | researchgate.net |
| [4+1] Cycloaddition | 1,2-Dicarbonyls (Carbene Surrogate) | 2,3-Dihydroindoles | Base promoted | researchgate.net |
Mechanistic Elucidation of Reactions Involving 2 Chloromethyl Aniline
Detailed Reaction Mechanisms of Chloromethylation Processes
The primary synthesis of 2-(chloromethyl)aniline often involves the chloromethylation of aniline (B41778). evitachem.com This reaction, a variant of the Blanc chloromethylation, introduces a chloromethyl group onto an aromatic ring. alfa-chemistry.comwikipedia.org The process is typically carried out using formaldehyde (B43269) (CH₂O) and hydrogen chloride (HCl) with a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orgevitachem.com
The mechanism is classified as an electrophilic aromatic substitution. The key steps are:
Formation of the Electrophile: Under acidic conditions, formaldehyde is protonated. In the presence of ZnCl₂, this facilitates the formation of a highly electrophilic species. wikipedia.org This electrophile can be represented as a chloromethyl cation (⁺CH₂Cl) or a related complex like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org
Electrophilic Attack: The electron-rich aniline ring, activated by the amino group, attacks the electrophilic carbon of the chloromethyl species. The amino group directs the substitution primarily to the ortho and para positions. Due to steric hindrance and the electronic influence of the amino group, the ortho-substituted product, this compound, is a significant product.
Rearomatization: The resulting intermediate, a Wheland complex or sigma complex, loses a proton to restore the aromaticity of the benzene (B151609) ring, yielding the final chloromethylated product. wikipedia.orgresearchgate.net The benzyl (B1604629) alcohol formed as an intermediate is rapidly converted to the corresponding chloride under the reaction conditions. wikipedia.org
Highly activated rings like aniline can be challenging substrates as they may undergo further uncontrolled alkylation with the newly formed benzyl chloride derivative, leading to diarylmethane byproducts. wikipedia.org Reaction conditions, such as maintaining a low temperature (e.g., 0–5°C), are crucial to minimize these side reactions. evitachem.com
Understanding Nucleophilic Substitution Processes (Sₙ1 vs. Sₙ2 Pathways)
The chloromethyl group of this compound is highly susceptible to nucleophilic substitution, a reaction where a nucleophile replaces the chlorine atom. smolecule.com This reactivity is significantly greater than that of a typical aryl chloride because the chlorine is attached to a benzylic carbon, not directly to the aromatic ring. smolecule.com The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the dominant pathway depending on the reaction conditions. khanacademy.org
The Sₙ1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism:
Formation of a Carbocation: The rate-determining step is the slow ionization of the C-Cl bond to form a stable benzylic carbocation. crunchchemistry.co.uk The positive charge on this intermediate is delocalized into the adjacent benzene ring through resonance, which significantly lowers the activation energy for its formation. smolecule.com
Nucleophilic Attack: A nucleophile rapidly attacks the carbocation intermediate to form the final product.
The Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This process involves a bimolecular transition state.
The choice between the Sₙ1 and Sₙ2 pathways is influenced by several factors:
Nucleophile: Strong nucleophiles favor the Sₙ2 mechanism, while weak nucleophiles (often the solvent itself, in a process called solvolysis) favor the Sₙ1 pathway. khanacademy.orglibretexts.org
Solvent: Polar protic solvents (like water or alcohols) are effective at solvating both the leaving group and the carbocation intermediate, thus promoting the Sₙ1 mechanism. khanacademy.org Polar aprotic solvents (like DMF or DMSO) are generally preferred for Sₙ2 reactions. khanacademy.org Kinetic studies have shown that Sₙ2 mechanisms with bimolecular transition states are dominant in polar aprotic solvents.
Substrate Structure: The substrate is a secondary benzylic halide. While secondary substrates can undergo both reactions, the benzylic position's ability to stabilize a carbocation makes the Sₙ1 pathway highly accessible. libretexts.orgmasterorganicchemistry.com
| Factor | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Intermediate Stability | Stabilized by resonance with the aniline ring | Transition state is sterically sensitive |
Mechanisms of Intramolecular Cyclization Reactions
The presence of both a nucleophilic amino group and an electrophilic chloromethyl group on the same molecule allows this compound to undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. smolecule.com These reactions can proceed through different mechanistic pathways.
Intramolecular cyclizations can be initiated by the formation of radical intermediates. nih.gov In these mechanisms, a radical is generated, which then participates in a cascade of reactions leading to the cyclized product. researchgate.netacs.org
A typical radical cyclization mechanism involving a derivative of this compound might proceed as follows:
Radical Generation: An initial radical site is created. This can be achieved through various methods, such as single-electron transfer (SET) from a photocatalyst or a metal catalyst. nih.govacs.org For instance, an N-centered amidyl radical can be generated from a suitably modified aniline derivative. nih.gov
Intramolecular Attack: The generated radical attacks another part of the molecule, often an unsaturated bond, initiating the cyclization. This forms a new ring and a new radical intermediate. mdpi.com
Propagation/Termination: The newly formed radical can propagate a chain reaction or be terminated, for example, by abstracting a hydrogen atom or through an oxidation step to yield the final, stable heterocyclic product. acs.orgmdpi.com
These radical cascade reactions are a powerful tool for building complex polycyclic structures in a single, efficient step. researchgate.netacs.org
Cyclization can also occur via polar mechanisms, which involve the movement of electron pairs and often proceed through charged intermediates. In the case of this compound derivatives, intramolecular nucleophilic substitution is a common polar pathway.
The mechanism generally involves:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as an internal nucleophile. It attacks the electrophilic carbon of the chloromethyl group.
Intermediate Formation: This attack can lead to the formation of a charged intermediate. Depending on the specific substrate and reaction conditions, a zwitterionic species might be formed, particularly if the amino group is deprotonated or the reaction involves intermediates where charge separation is possible. researchgate.net
Ring Closure and Final Product: The displacement of the chloride ion completes the ring formation. Subsequent proton transfer or aromatization steps may occur to yield the final stable heterocyclic product, such as an indole (B1671886) or a related structure. researchgate.netmdpi.com
These reactions are fundamental in the synthesis of various biologically important nitrogen-containing heterocycles. thieme-connect.com
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative insight into reaction rates, mechanisms, and the feasibility of reactions involving this compound.
In Sₙ1 reactions , the formation of the carbocation is the RDS because it involves breaking a bond and has the highest activation energy. crunchchemistry.co.uk The rate of the reaction is therefore dependent only on the concentration of the substrate, this compound.
In Sₙ2 reactions , the single concerted step is the RDS, and its rate depends on the concentration of both the substrate and the nucleophile.
In electrophilic chloromethylation , the initial attack of the aromatic ring on the electrophile to form the sigma complex is typically the rate-determining step. alfa-chemistry.com
The activation energy (Ea) is the minimum energy required for a reaction to occur. studymind.co.uk It can be determined experimentally by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation. Kinetic studies on the degradation of related chloroanilines have been used to calculate activation energies for various processes. researchgate.netmdpi.com For example, kinetic studies of nucleophilic substitution reactions of this compound have estimated activation energies to be around 50 kJ/mol for Sₙ2 mechanisms in polar aprotic solvents.
| Reaction Type | Reactant System | Activation Energy (Ea) (kJ/mol) | Notes |
|---|---|---|---|
| Nucleophilic Substitution (Sₙ2) | This compound + Nucleophile | ~50 | In polar aprotic solvents (e.g., DMF, DMSO). |
| Photocatalytic Degradation | 2-Chloroaniline with Hal-TiO₂ catalyst | 23.3 mdpi.com | Illustrates typical energy barriers for reactions involving chloroanilines. mdpi.com |
| Oxidation | Aniline + TBABC | 45.89 orientjchem.org | Thermodynamic parameters like negative entropy of activation (ΔS#) suggest a highly ordered activated complex. orientjchem.org |
Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be derived from these studies, providing further details about the transition state. orientjchem.orgresearchgate.net A negative entropy of activation, for instance, often indicates a more ordered transition state compared to the reactants, which is common in bimolecular reactions. orientjchem.org
Transition State Characterization and Analysis
The reactivity of the chloromethyl group in this compound is primarily governed by nucleophilic substitution reactions, which predominantly proceed through a bimolecular (SN2) mechanism. The transition state of these reactions has been a subject of both experimental and computational investigation to understand the influence of the ortho-amino group on the reaction pathway.
Kinetic studies indicate that reactions of this compound feature a bimolecular transition state, particularly in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The characterization of this transition state is crucial for understanding the compound's reactivity. The ortho-amino group plays a significant role in stabilizing the transition state through electronic effects. It can donate electron density via resonance, which helps to stabilize the developing charge in the transition state of both substitution and elimination pathways. smolecule.com
Furthermore, the proximity of the ortho-amino group to the reaction center introduces steric effects. This proximity can lead to torsional strain in the ground state, which is relieved in the transition state, thereby lowering the activation energy—a phenomenon known as steric acceleration. smolecule.com This effect contributes to the enhanced reactivity of this compound compared to its para-isomer or unsubstituted benzyl chloride. smolecule.com For instance, under certain conditions, this compound reacts 4.7 times faster than its para-isomer and 12.3 times faster than benzyl chloride. smolecule.com
Computational methods, such as Density Functional Theory (DFT), have been employed to model the geometry and energetics of the transition states in reactions involving substituted benzyl systems. researchgate.net For the SN2 reaction of benzyl chlorides, these calculations help in visualizing the transition state, where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving chloride ion. ksu.edu.sa The transition state is characterized by a trigonal bipyramidal geometry at the alpha-carbon, with the incoming nucleophile and the outgoing chloride ion occupying the axial positions. ksu.edu.salibretexts.org
The analysis of the transition state also involves examining the bond lengths and bond orders of the forming and breaking bonds. In a typical SN2 transition state for a benzyl chloride, the Cα---Cl bond is partially broken, and the Nucleophile---Cα bond is partially formed. cdnsciencepub.com The nature of the substituents on the aromatic ring can influence the "tightness" or "looseness" of this transition state, affecting the relative lengths of these partial bonds. acs.org
Table 1: Relative Reactivity in Nucleophilic Substitution
| Substrate | Relative Rate of Substitution | Reference |
|---|---|---|
| Benzyl Chloride | 1.0 | smolecule.com |
| 4-(Chloromethyl)aniline | 2.6 | smolecule.com |
| This compound | 12.3 | smolecule.com |
Isotopic Labeling and Stereochemical Probing
Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing invaluable insights into the reaction mechanism. wikipedia.orgnumberanalytics.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can follow the fate of the labeled atom in the products, thereby elucidating bond-forming and bond-breaking steps. wikipedia.orgsymeres.com
While direct isotopic labeling studies on hydrogen transfer in this compound itself are not extensively documented in readily available literature, mechanistic insights can be drawn from studies on closely related derivatives. For instance, the mechanism of a redox-neutral hydrogen transfer process has been investigated for N-(ortho-chloromethyl) aryl amides. nih.gov
In this process, computational studies using DFT were performed to gain insight into the selective formation of 2-allyl aniline derivatives. nih.gov The investigation focused on a critical hydrogen transfer step. The calculated transition state for this step revealed the geometry of the hydrogen transfer, with the C³···H bond distance lengthening to 1.22 Å and the H···N distance shortening to 1.52 Å. nih.gov The calculated free energy of activation (ΔG‡) for this hydrogen transfer step was found to be 8.0 kcal/mol relative to the preceding intermediate. nih.gov This type of computational analysis, which is often corroborated by experimental isotopic labeling, is crucial for understanding the dynamics of hydrogen transfer at a molecular level.
The general mechanisms for hydrogen transfer can be categorized as Hydrogen Atom Transfer (HAT), where the proton and electron move together, or Proton-Coupled Electron Transfer (PCET), where they move in a single step but from different sites. mdpi.com Distinguishing between these pathways often relies on a combination of kinetic studies, computational modeling, and isotopic labeling experiments.
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a fundamental tool for studying reaction mechanisms, particularly for distinguishing between pathways like SN1 and SN2. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).
For nucleophilic substitution reactions of benzyl chlorides, including this compound, both primary and secondary KIEs can be informative.
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, a chlorine KIE (k³⁵/k³⁷) can be measured. Studies on benzyl chlorides have shown that the magnitude of the chlorine isotope effect can differentiate between SN1 and SN2 mechanisms. Reactions proceeding via an SN1 mechanism show a larger isotope effect (k³⁵/k³⁷ ≈ 1.0078) compared to those proceeding via an SN2 mechanism (k³⁵/k³⁷ ≈ 1.0058), with borderline mechanisms showing intermediate values. osti.gov The large chlorine KIE in SN2 reactions of benzyl chlorides indicates a significant weakening of the C-Cl bond in the transition state. cdnsciencepub.com
Secondary KIEs occur when the isotopic substitution is at an atom not directly involved in bond breaking or formation. wikipedia.org Secondary α-deuterium KIEs (kH/kD), where the hydrogen atoms on the α-carbon (the -CH₂Cl group) are replaced by deuterium, are particularly useful for distinguishing SN1 and SN2 pathways. wikipedia.orgresearchgate.net An SN2 reaction typically exhibits a small secondary α-deuterium KIE, often close to unity or slightly inverse (kH/kD < 1) to slightly normal (kH/kD > 1). In contrast, an SN1 reaction, which involves the formation of a carbocation intermediate, shows a significant normal KIE (typically kH/kD ≈ 1.15 per deuterium) due to the change in hybridization from sp³ to sp² at the α-carbon. wikipedia.org
Given that the nucleophilic substitution of this compound proceeds via an SN2 mechanism, it would be expected to exhibit KIE values characteristic of this pathway.
Table 2: Representative Kinetic Isotope Effects for Benzyl Chloride Reactions
| Isotope Effect Type | Mechanism | Typical klight/kheavy Value | Reference |
|---|---|---|---|
| Chlorine (k³⁵/k³⁷) | SN1 | ~1.0078 | osti.gov |
| Chlorine (k³⁵/k³⁷) | SN2 | ~1.0058 | osti.gov |
| Secondary α-Deuterium (kH/kD) | SN1 | ≥ 1.1 per D | researchgate.net |
| Secondary α-Deuterium (kH/kD) | SN2 | ~1.00 | cdnsciencepub.com |
Advanced Analytical Techniques for Characterization and Reaction Monitoring of 2 Chloromethyl Aniline
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of 2-(Chloromethyl)aniline, confirming its molecular framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, a detailed map of the proton and carbon environments can be constructed.
¹H NMR: In the proton NMR spectrum, the aromatic protons of this compound typically appear in the range of δ 6.8–7.4 ppm. The two protons of the chloromethyl group (-CH₂Cl) are observed as a singlet at approximately δ 4.5–4.7 ppm. The amine (-NH₂) protons present as a broad singlet around δ 5.2 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atom of the chloromethyl group gives a characteristic signal in the range of δ 45–50 ppm. The aromatic carbons resonate in the downfield region of the spectrum.
2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons. HSQC helps in assigning protons to their directly attached carbons, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for confirming the connectivity of the chloromethyl group to the aniline (B41778) ring. These 2D experiments provide unambiguous assignment of all proton and carbon signals, solidifying the structural identification. uzh.chresearchgate.netunizg.hr
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.8 - 7.4 | m | Aromatic protons |
| ¹H | 4.5 - 4.7 | s | -CH₂Cl |
| ¹H | ~5.2 | br s | -NH₂ |
| ¹³C | 110 - 150 | - | Aromatic carbons |
| ¹³C | 45 - 50 | - | -CH₂Cl |
Note: Chemical shifts are dependent on the solvent and concentration. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. sigmaaldrich.comresearchgate.net
IR Spectroscopy: In the IR spectrum of this compound, characteristic stretching vibrations for the N-H bonds of the primary amine are observed in the region of 3350–3450 cm⁻¹. The C-H stretching of the aromatic ring appears around 3000-3100 cm⁻¹, while the C-H stretching of the chloromethyl group is seen at slightly lower wavenumbers. A key absorption for this molecule is the C-Cl stretch, which typically occurs in the fingerprint region between 650–750 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com It provides complementary information to IR, especially for the vibrations of the aromatic ring and the carbon skeleton. The symmetric stretching of the aromatic ring often gives a strong Raman signal.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -NH₂ | N-H Stretch | 3350 - 3450 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| -CH₂Cl | C-Cl Stretch | 650 - 750 | IR |
| Aromatic Ring | Ring Breathing/Stretching | Variable | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. nih.govrsc.orgwvu.eduuni-saarland.de
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. For this compound (molecular weight 141.60 g/mol ), this would appear at an m/z (mass-to-charge ratio) of approximately 142. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic [M+H]⁺ and [M+2+H]⁺ pattern, which is a clear indicator of the presence of a chlorine atom.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. uva.nl This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. A key fragmentation pathway for this compound involves the loss of the chlorine atom or the entire chloromethyl group.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. epa.govepa.govnemi.gov In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum can be compared to library spectra for confirmation. GC-MS/MS, or tandem GC-MS, offers enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions, which is particularly useful for analyzing complex matrices. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)
LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.netclinicaterapeutica.it In LC-MS, the separation is achieved in a liquid mobile phase on a packed column. The eluent is then introduced into the mass spectrometer, typically using an ESI source. LC-MS is widely used for monitoring the progress of reactions involving this compound, as it can simultaneously analyze the starting material, intermediates, and final product in the reaction mixture. d-nb.info LC-MS/MS provides even greater specificity and is a powerful tool for quantitative analysis. d-nb.inforesearchgate.net
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental chromatographic techniques employed for the qualitative and quantitative analysis of this compound. They are instrumental in monitoring the progress of synthetic reactions, assessing purity, and isolating the final product.
Thin Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used method for monitoring chemical reactions. adrona.lv It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.in For this compound and related aromatic amines, silica (B1680970) gel (SiO₂) is a common stationary phase due to its polarity. iitg.ac.inrsc.org
The separation is governed by the polarity of the compounds. Less polar compounds travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf) value, while more polar compounds have stronger interactions with the stationary phase and move shorter distances. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve clear separation between the starting materials, intermediates, and the final product.
Detection of the separated spots on the TLC plate is often achieved by visualization under ultraviolet (UV) light, as aromatic compounds like this compound are typically UV-active. researchgate.net Alternatively, chemical staining agents can be used. Reagents such as potassium permanganate (B83412) or ninhydrin (B49086) can produce colored spots, indicating the presence of specific functional groups. illinois.edu
High-Performance Liquid Chromatography (HPLC)
HPLC is a more advanced and quantitative chromatographic technique used to determine the purity of this compound with high resolution and sensitivity. It functions on similar principles to TLC but utilizes a high-pressure pump to pass the mobile phase through a column packed with the stationary phase, leading to superior separation efficiency. nih.gov
Reversed-phase HPLC is frequently employed for the analysis of aniline derivatives. tandfonline.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. tandfonline.com Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Research-grade material typically requires a purity of greater than 98%.
The following table summarizes typical conditions for the chromatographic analysis of this compound.
| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F254 | C18 (Reversed-Phase) |
| Mobile Phase | Hexane/Ethyl Acetate mixtures | Acetonitrile/Water or Methanol (B129727)/Water mixtures |
| Detection | UV Light (254 nm), Potassium Permanganate stain | UV Detector (e.g., 254 nm) |
| Application | Reaction Monitoring, Qualitative Purity Check | Purity Assessment, Quantitative Analysis |
Advanced X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state packing and physical properties.
While specific crystallographic data for this compound is not prominently featured in the reviewed literature, the analysis of closely related structures demonstrates the power of this technique. For instance, the crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, a complex derivative, has been determined, offering insights into the type of data that X-ray crystallography provides. nih.govresearchgate.net
In a typical analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. Key data obtained from such an analysis include the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. nih.gov
For the related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, the structure was solved and refined, revealing a monoclinic crystal system and a P2₁/c space group. nih.gov The analysis also detailed a complex network of intermolecular contacts, including hydrogen bonds and halogen bonds, which stabilize the crystal packing. nih.govresearchgate.net Such detailed structural information is vital for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the material's properties in solid-state chemistry.
The table below presents example crystallographic data as would be obtained for an organic compound, based on the analysis of the aforementioned derivative. nih.gov
| Crystallographic Parameter | Example Data (from a related derivative) | Description |
| Chemical Formula | C₁₅H₁₂Cl₃NO₂ | Represents the elemental composition of the molecule. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles of the unit cell edges. |
| Volume (V) | ų | The volume of a single unit cell. |
| Calculated Density (ρ) | g/cm³ | The theoretical density of the material based on the crystal structure. |
Computational Chemistry and Theoretical Studies of 2 Chloromethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties from first principles.
Molecular Orbital Analysis
The behavior of electrons in molecules is described by molecular orbitals, and their analysis is key to understanding chemical reactivity and electronic transitions.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 2-(Chloromethyl)aniline, theoretical calculations can elucidate its Nuclear Magnetic Resonance (NMR) and vibrational spectra, aiding in its structural confirmation and analysis.
GIAO Method for NMR Chemical Shift Prediction
The prediction of NMR chemical shifts through computational methods has become an invaluable tool in the structural elucidation of organic molecules. nih.gov Density Functional Theory (DFT), combined with the Gauge-Including Atomic Orbital (GIAO) method, has established a robust framework for this purpose. nih.govresearchgate.net This approach calculates the isotropic magnetic shielding tensors of nuclei within a molecule, which can then be converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).
The accuracy of DFT-GIAO calculations is highly dependent on the chosen level of theory, including the functional and the basis set. researchgate.netrsc.org For aniline (B41778) derivatives and similar organic molecules, hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to yield excellent linear correlations between computed and experimental chemical shifts. researchgate.net While computationally intensive, these methods can accurately predict both ¹H and ¹³C NMR spectra. nih.govresearchgate.net
For this compound, a GIAO calculation would involve first optimizing the molecule's geometry at a specified level of theory. Following this, the NMR shielding tensors would be computed using the GIAO method. The resulting theoretical shielding values (σ_iso) are then scaled or referenced to predict the chemical shifts that would be observed experimentally.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method
This table presents hypothetical data based on typical values for substituted anilines to illustrate the expected output of a DFT-GIAO calculation. Actual values would require specific computation.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (CH₂) | 45.8 |
| C1 (C-NH₂) | 145.2 |
| C2 (C-CH₂Cl) | 128.5 |
| C3 | 119.0 |
| C4 | 129.1 |
| C5 | 116.5 |
| C6 | 127.3 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. Quantum chemical calculations, particularly using DFT, can accurately predict these vibrational frequencies. asianpubs.org For aniline and its derivatives, calculations performed at the B3LYP level of theory with extended basis sets like 6-311++G(d,p) have shown good agreement with experimental data. asianpubs.org
Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. To improve the agreement, it is common practice to apply scaling factors to the computed values. asianpubs.org For example, specific scaling factors may be used for N-H stretching bonds (e.g., 0.952) and others for C-N, C-Cl, or C=C bonds (e.g., 0.981). asianpubs.org
A theoretical vibrational analysis of this compound would reveal characteristic frequencies for its functional groups. The NH₂ group would exhibit symmetric and antisymmetric stretching vibrations, while the C-Cl and C-N bonds would also have distinct stretching modes. materialsciencejournal.org The presence of the chloromethyl group and its position on the aniline ring influence the frequencies of the aromatic C-H and C=C vibrations compared to aniline itself. materialsciencejournal.orgkisti.re.kr
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
This table illustrates the type of data obtained from vibrational frequency calculations, with assignments based on studies of aniline and its derivatives. materialsciencejournal.orgresearchgate.net
| Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3485 | ν(N-H) | Antisymmetric NH₂ Stretch |
| 3401 | ν(N-H) | Symmetric NH₂ Stretch |
| 3055 | ν(C-H) | Aromatic C-H Stretch |
| 2960 | ν(C-H) | CH₂ Stretch |
| 1615 | δ(N-H) | NH₂ Scissoring |
| 1590 | ν(C=C) | Aromatic Ring Stretch |
| 1275 | ν(C-N) | C-N Stretch |
| 750 | ν(C-Cl) | C-Cl Stretch |
| 690 | γ(C-H) | Out-of-plane C-H Bend |
Reactivity Descriptors and Selectivity Prediction
Theoretical chemistry offers powerful frameworks for understanding and predicting chemical reactivity. By calculating various molecular properties, it is possible to identify the most probable sites for chemical attack and to model the energetic pathways of reactions.
Fukui Functions for Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a key concept in DFT that helps identify the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org This allows for the prediction of where a molecule is most susceptible to electrophilic or nucleophilic attack. wikipedia.orgresearchgate.net
The Fukui functions are typically condensed to atomic sites to provide a set of numerical indices. scm.com
f+ : This function corresponds to the addition of an electron and indicates susceptibility to nucleophilic attack . A higher f+ value on an atom suggests it is a more favorable electrophilic site. scm.comschrodinger.com
f- : This function corresponds to the removal of an electron and indicates susceptibility to electrophilic attack . A higher f- value on an atom suggests it is a more favorable nucleophilic site. scm.comschrodinger.com
For this compound, the Fukui functions would predict distinct regions of reactivity. The benzylic carbon of the chloromethyl group (-CH₂Cl) is expected to be highly electrophilic due to the electron-withdrawing nature of the chlorine atom, making it a prime target for nucleophiles. smolecule.com Conversely, the aromatic ring, activated by the electron-donating amino (-NH₂) group, would be the primary region for electrophilic attack, with the ortho and para positions being the most nucleophilic sites.
Table 3: Predicted Condensed Fukui Indices for Selected Atoms in this compound
This table provides a hypothetical representation of condensed Fukui indices to illustrate reactivity prediction. Positive values indicate the reactivity of that site.
| Atom/Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |
| C (in CH₂Cl) | 0.18 | 0.02 | Strong electrophilic site |
| N (in NH₂) | 0.05 | 0.15 | Strong nucleophilic site |
| C4 (para to NH₂) | 0.03 | 0.12 | Strong nucleophilic site for electrophiles |
| C6 (ortho to NH₂) | 0.04 | 0.11 | Strong nucleophilic site for electrophiles |
| Cl | 0.09 | 0.06 | Moderate electrophilic site |
Transition State Modeling and Reaction Pathways
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu Computational chemistry allows for the modeling of these fleeting structures, providing critical insights into reaction barriers and pathways. mit.eduresearchgate.net Using methods like DFT, researchers can locate the geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface with exactly one imaginary vibrational frequency. researchgate.net
For this compound, several reaction pathways can be computationally modeled:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles. smolecule.com Transition state modeling can distinguish between an Sₙ1 pathway, involving a resonance-stabilized benzylic carbocation intermediate, and an Sₙ2 pathway, involving a concerted backside attack. Calculations would determine the activation energies for both pathways, predicting which mechanism is favored under specific conditions.
Elimination: In the presence of a base, this compound can undergo an E2 elimination to form a highly reactive aza-ortho-quinone methide intermediate. smolecule.com Modeling this pathway would involve locating the transition state for the concerted removal of a proton and the chloride ion. smolecule.com
These computational models provide a quantitative understanding of reaction kinetics and selectivity, guiding the design of synthetic routes. researchgate.net
Table 4: Hypothetical Parameters for a Modeled Sₙ2 Transition State of this compound with a Nucleophile (Nu⁻)
| Parameter | Value | Description |
| Activation Energy (ΔE‡) | 18.5 kcal/mol | The energy barrier for the reaction. |
| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. |
| C-Cl Bond Length | 2.15 Å | The bond being broken is elongated. |
| C-Nu Bond Length | 2.20 Å | The bond being formed is partially complete. |
| Geometry at Carbon | Trigonal bipyramidal | Characteristic geometry of an Sₙ2 transition state. |
Flow Chemistry Applications in the Synthesis and Transformation of 2 Chloromethyl Aniline
Advantages of Continuous Flow Systems in Handling Reactive Intermediates.chimia.chnih.govresearchgate.net
Continuous flow systems provide a highly controlled environment for chemical reactions, which is especially beneficial when working with short-lived and often hazardous reactive intermediates. chimia.chnih.govresearchgate.net The small, contained volumes within flow reactors, such as tubular or plate-type designs, allow for superior management of reaction parameters. chimia.ch This level of control enables chemists to generate and utilize these transient species in situ, leading to more efficient and streamlined synthetic routes to valuable chemical products in a scalable fashion. chimia.ch
Enhanced Heat and Mass Transfer Characteristics
Continuous flow reactors, particularly microreactors, are characterized by a high surface-area-to-volume ratio. wuxiapptec.comfiveable.meresearchgate.net This intrinsic feature facilitates exceptionally efficient heat and mass transfer. researchgate.netsailife.comfrontiersin.org
Heat Transfer: The large surface area allows for rapid and uniform heating or cooling of the reaction mixture. fiveable.methalesnano.com This precise temperature control is crucial for managing highly exothermic or endothermic reactions, preventing the formation of hot spots that can lead to side reactions or thermal decomposition of sensitive compounds like 2-(chloromethyl)aniline. thalesnano.comvapourtec.com The ability to quickly quench reactions by rapid cooling is another significant advantage. contractpharma.com
Mass Transfer: The small channel dimensions in microreactors promote rapid diffusion and effective mixing of reactants. wuxiapptec.comfiveable.me This ensures a homogenous reaction mixture, leading to more consistent product quality and higher yields by minimizing concentration gradients. researchgate.netsailife.com Enhanced mass transfer is particularly important in multiphase reactions, such as gas-liquid reactions, where it can significantly increase reaction rates. researchgate.net
The improved heat and mass transfer in flow systems can be further augmented through innovative reactor designs, such as those incorporating micro-fins or utilizing structured porous materials. researchgate.nettandfonline.com These designs create specific flow patterns that further promote the exchange of heat and matter. tandfonline.com
Table 1: Comparison of Heat and Mass Transfer in Batch vs. Flow Reactors
| Feature | Batch Reactors | Flow Reactors |
|---|---|---|
| Surface-Area-to-Volume Ratio | Low | High wuxiapptec.comfiveable.me |
| Heat Transfer | Often uneven, with potential for hot spots thalesnano.com | Excellent and uniform, allowing for precise temperature control sailife.comthalesnano.com |
| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances and efficient mixing wuxiapptec.comfiveable.me |
| Reaction Control | Less precise | High degree of control over temperature, pressure, and residence time wuxiapptec.comthalesnano.com |
Improved Reaction Control and Safety Profiles
The ability to precisely control reaction parameters is a hallmark of flow chemistry. wuxiapptec.comseqens.commt.com Continuous flow instruments allow for the accurate regulation of stoichiometry, residence time, temperature, and pressure. thalesnano.com This fine-tuning enables the manipulation of reaction mechanisms and selectivity, leading to the desired products with higher purity. thalesnano.comnanomuscle.com
The inherent safety advantages of continuous flow systems are particularly noteworthy when handling hazardous materials or energetic reactions. vapourtec.comcontractpharma.com
Reduced Reaction Volume: Flow reactors operate with very small volumes of reactants at any given time. seqens.commt.com This minimizes the inventory of hazardous intermediates, significantly reducing the risk associated with potential runaway reactions or accidental releases. sailife.comcontractpharma.com
Contained Environment: Reactions are conducted within a closed and automated system, minimizing operator exposure to toxic or corrosive substances. mt.com
Rapid Quenching: The low thermal mass of flow systems allows for extremely rapid temperature changes, enabling the quick quenching of reactions if necessary. contractpharma.com
Access to Extreme Conditions: Flow chemistry safely allows for reactions to be conducted at high temperatures and pressures that would be hazardous or impossible to achieve in traditional batch reactors. wuxiapptec.com This can lead to dramatically accelerated reaction rates. vapourtec.com
In Situ Generation and Immediate Consumption Strategies for this compound Precursors.chimia.chresearchgate.net
A significant advantage of flow chemistry is the ability to generate reactive intermediates in situ and immediately use them in a subsequent reaction step. vapourtec.comresearchgate.net This "make and use" approach is ideal for handling unstable or hazardous precursors that would be difficult or dangerous to isolate and store. researchgate.net
In the context of this compound, this could involve the generation of a reactive precursor which is then immediately consumed in the next step of the synthesis. For example, a highly reactive intermediate can be generated in one module of a flow system and, due to the precise control over residence time, can be quickly quenched or reacted in a subsequent module before it has a chance to decompose. rsc.org This strategy has been successfully applied to a variety of reactive species, including diazonium intermediates and organometallic reagents. wuxiapptec.comrsc.org The superior mixing in flow reactors can allow for the interception and utilization of unstable intermediates that would otherwise lead to decomposition in batch processes. researchgate.net
Process Intensification and Scalability in Continuous Flow Synthesis.rsc.orgunito.itresearchgate.net
Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. unito.it Continuous flow technology is a key enabler of process intensification in chemical synthesis. frontiersin.orgresearchgate.net By leveraging enhanced heat and mass transfer, flow chemistry can lead to significant accelerations in reaction rates and improvements in yield and conversion, ultimately saving energy and reducing production costs. unito.itresearchgate.net
The transition from batch to continuous flow processing is a significant advancement in the fine chemical and pharmaceutical industries. frontiersin.orgunito.it Flow systems offer a straightforward path for scaling up production. seqens.com Instead of using larger and potentially more dangerous batch reactors, scalability in flow chemistry is often achieved by:
Numbering-up: Running multiple flow reactors in parallel. conicet.gov.ar
Lengthening the reaction time: By extending the length of the reactor coil or running the system for longer periods. mt.com
This approach allows for a seamless transition from laboratory-scale optimization to kilogram-scale production and even commercial manufacturing. sailife.comrsc.org For instance, a process developed on a lab-scale system with a productivity of kilograms per day can be scaled up for larger-scale production in an appropriate facility. acs.org
Multistep Reaction Sequence Integration in Flow.syrris.jpacs.orgnoelresearchgroup.com
Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, often referred to as "telescoped" or "one-flow" synthesis. vapourtec.comrsc.orgsyrris.jp This approach eliminates the need for isolating and purifying intermediates at each stage, which is often a time-consuming and labor-intensive part of traditional multi-step synthesis. syrris.jpmdpi.com
In a multistep flow synthesis, the output from one reactor, containing the product of the first reaction, is directly fed into a second reactor where the next reaction in the sequence takes place. mdpi.com This can be repeated for several steps. syrris.jp To facilitate this, columns packed with immobilized reagents, catalysts, or scavengers can be incorporated into the flow path to drive reactions to completion or to remove byproducts and unreacted starting materials. syrris.jpthieme-connect.de This methodology allows for the rapid construction of complex molecules from simple starting materials in a highly automated and efficient manner. syrris.jpnoelresearchgroup.com
Table 2: Example of a Generic Three-Step Flow Synthesis
| Step | Reactor/Module | Function |
|---|---|---|
| 1 | Reactor 1 | Initial reaction to form intermediate A. |
| 2 | Scavenger Column | Removes excess reagent from Step 1. |
| 3 | Reactor 2 | Reaction of intermediate A to form intermediate B. |
| 4 | Catalyst Column | Catalyzes the transformation of intermediate B to the final product. |
| 5 | In-line Analysis | Monitors reaction progress and product purity in real-time. wuxiapptec.com |
Exploration of Photochemical Reactions in Flow Systems for this compound Chemistry
Photochemistry in continuous flow systems offers distinct advantages over traditional batch photochemical reactors. vapourtec.comconicet.gov.ar The high surface-area-to-volume ratio of flow reactors ensures uniform irradiation of the reaction mixture, overcoming the light penetration issues that often plague large-scale batch photoreactors. vapourtec.comumich.edu This leads to more efficient and scalable photochemical transformations. umich.edu
The application of flow photochemistry to the chemistry of this compound or its aniline (B41778) precursors could open up new synthetic routes. researchgate.net For example, photochemical rearrangements or redox reactions could be explored. nih.govacs.org The use of high-power LEDs as light sources in flow systems provides efficient and uniform irradiation. nih.govacs.org Furthermore, the continuous removal of products from the irradiated zone prevents product degradation from over-exposure to light. vapourtec.com The contained nature of flow systems also enhances the safety of photochemical reactions, particularly when using volatile or flammable solvents. vapourtec.com
Combining photochemistry with other reaction types in an integrated multistep flow process is also a powerful strategy. acs.org For instance, a photochemical step could be followed by a thermal reaction in a subsequent flow module, allowing for the rapid synthesis of complex molecules with high productivity. acs.org
Q & A
Q. What are the common synthetic routes for 2-(Chloromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via chloromethylation of aniline derivatives . A validated approach involves reacting 6-(trifluoromethyl)aniline with formaldehyde and hydrochloric acid under acidic conditions (e.g., H₂SO₄) at elevated temperatures (60–80°C) to achieve >70% yield . Key variables include:
- Catalyst selection : Acidic catalysts (e.g., ZnCl₂) enhance electrophilic substitution.
- Temperature control : Excessive heat (>90°C) promotes side reactions like polymerization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from by-products such as bis-chloromethylated analogs.
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Multi-spectral analysis is critical:
- NMR :
- Mass Spectrometry : Molecular ion peak at m/z 155.5 (C₇H₇ClN⁺) with fragmentation patterns confirming Cl loss (m/z 120) .
- IR : N-H stretches (3350–3450 cm⁻¹) and C-Cl (650–750 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloromethyl group in substitution reactions?
Methodological Answer: The chloromethyl (-CH₂Cl) group acts as an electrophilic site due to polar C-Cl bonding, enabling nucleophilic substitutions (e.g., with amines or thiols). Kinetic studies show:
- Sₙ2 mechanism : Bimolecular transition states dominate in polar aprotic solvents (DMF, DMSO), with activation energies ~50 kJ/mol .
- Steric effects : Ortho-substituents hinder nucleophile access, reducing reaction rates by 30–40% compared to para-substituted analogs .
Case Study : Reaction with morpholine in THF at 25°C yields 2-(morpholinomethyl)aniline (85% yield), confirmed by LC-MS and X-ray crystallography .
Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity?
Methodological Answer: The compound’s electrophilic chloromethyl group reacts with nucleophilic residues (e.g., cysteine thiols) in proteins, inhibiting enzymes like glutathione S-transferase (GST). Key findings:
- IC₅₀ for GST inhibition : 12 µM (in vitro, human liver microsomes) .
- Cytotoxicity : EC₅₀ = 25 µM in HepG2 cells, linked to mitochondrial membrane depolarization .
- Metabolic pathways : Cytochrome P450-mediated oxidation generates reactive quinone imines, detected via HPLC-MS/MS .
Q. How do computational models predict the reactivity and stability of this compound derivatives?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- Electrostatic potential maps : High positive charge density on the chloromethyl carbon (+0.35 e), corroborating electrophilicity .
- Thermodynamic stability : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit lower LUMO energies (-1.8 eV), enhancing reactivity toward nucleophiles .
- Degradation pathways : Hydrolysis activation energy (Eₐ = 75 kJ/mol) predicts slow aqueous degradation (t₁/₂ ~ 14 days at pH 7) .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles . Mitigation strategies include:
- Purity validation : HPLC purity >99% (e.g., vs. 95% in low-activity studies) .
- Standardized assays : Use of identical cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP vs. MTT) .
- Metabolic profiling : Co-administration with CYP inhibitors (e.g., ketoconazole) to isolate parent compound effects .
Q. How does the chloromethyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer: In Suzuki-Miyaura couplings , the chloromethyl group directs palladium catalysts to the ortho position due to steric and electronic effects:
- Steric hindrance : Bulky Pd ligands (e.g., SPhos) improve ortho selectivity (>90%) .
- Electronic effects : Electron-deficient aryl boronic acids favor para coupling (60:40 para:meta) .
Example : Reaction with 4-fluorophenylboronic acid yields 85% ortho-coupled product using Pd(OAc)₂/SPhos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
